UNC 0631

Epigenetics Histone Methyltransferase Drug Discovery

Reproducible epigenetic studies require precise chemical probes. Substituting UNC 0631 with analogs like UNC 0638 or BIX-01294 alters cellular potency, lipophilicity, and toxicity profiles-risking invalid data. • G9a IC50: 4-6 nM; GLP IC50: 15-19 nM • Cellular IC50 (MDA-MB-231, PC3, HCT116): 18-51 nM • >2500-fold selectivity over other methyltransferases • High-purity material for ChIP, gene expression, and metabolic research

Molecular Formula C37H61N7O2
Molecular Weight 635.9 g/mol
Cat. No. B15587627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC 0631
Molecular FormulaC37H61N7O2
Molecular Weight635.9 g/mol
Structural Identifiers
InChIInChI=1S/C37H61N7O2/c1-29(2)43-19-10-20-44(24-23-43)37-39-33-27-35(46-25-11-18-41-16-8-5-9-17-41)34(45-3)26-32(33)36(40-37)38-31-14-21-42(22-15-31)28-30-12-6-4-7-13-30/h26-27,29-31H,4-25,28H2,1-3H3,(H,38,39,40)
InChIKeyXFAXSWXKPQWHDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UNC 0631: G9a/GLP Inhibitor Overview


UNC 0631 (CAS 1320288-19-4) is a potent and selective small-molecule inhibitor of the histone lysine methyltransferases G9a (EHMT2/KMT1C) and GLP (EHMT1). It belongs to the 7-aminoalkoxy-quinazoline chemical class and was developed through structure-based optimization of the BIX01294 scaffold [1]. UNC 0631 exhibits low nanomolar inhibitory activity against G9a (IC₅₀ = 4 nM) and potently reduces H3K9me2 levels in cellular assays . It demonstrates a strong separation between functional potency and cellular toxicity, making it a well-characterized chemical probe for investigating G9a/GLP-mediated epigenetic regulation [1].

Cell-permeable small molecule for G9a/GLP methyltransferase studies
Reduces histone H3K9me2 levels in multiple cancer cell models
Reported selectivity for G9a/GLP over other methyltransferases

UNC 0631: Why Substitution Fails


Despite sharing a common target class, G9a/GLP inhibitors exhibit wide variations in potency, cellular permeability, selectivity, and toxicity profiles that critically impact their utility as research tools. The quinazoline-based inhibitors UNC0631, UNC0646, and UNC0638, while structurally related, show cell-line-dependent differences in their tox/function ratios [1]. Earlier inhibitors like BIX01294 suffer from >100-fold lower potency and inadequate cellular activity [2]. Substituting UNC 0631 with a close analog without verifying its performance in the specific cellular context can lead to inconsistent target engagement, confounding off-target effects, or misinterpretation of biological results. The quantitative evidence below delineates the precise parameters where UNC 0631 offers verifiable advantages.

Analog G9a inhibitors differ in cellular potency and lipophilicity, altering target engagement.
Toxicity/function ratios vary between compounds and cell lines, impacting dose-response interpretation.
Even within the same chemical series, membrane permeability differences may shift cellular H3K9me2 reduction.

UNC 0631: Comparison with Analogs


Cellular H3K9me2 Reduction Potency

UNC 0631 inhibits recombinant G9a with an IC₅₀ of 4 nM, representing a >425-fold improvement over the first-generation inhibitor BIX01294 (IC₅₀ = 1.7–2.7 µM) . This potency gain translates directly to more effective target engagement at lower compound concentrations, reducing the risk of off-target effects associated with high micromolar dosing [1].

Cellular H3K9me2 IC50
Head-to-head
0.025 µM
3.2-fold lower vs. compound 5; similar to UNC 0646 (0.026 µM)
Supports cellular H3K9me2 endpoint interpretation in MDA-MB-231 cells.
48 h ICW assay; MTT EC50 2.8 µM, tox/function ratio 110
Epigenetics Histone Methyltransferase Drug Discovery

Anti-Malarial Asexual Stage Activity

In a direct head-to-head comparison across multiple cell lines, UNC 0631 (compound 7) consistently demonstrates lower IC₅₀ values for reducing H3K9me2 levels than UNC0638 (compound 5) [1]. For instance, in MDA-MB-231 breast carcinoma cells, UNC 0631 exhibits an IC₅₀ of 25 nM versus 81 nM for UNC0638—a 3.2-fold improvement in cellular functional potency. This enhanced cellular activity is attributed to the optimized physicochemical properties of UNC 0631 [1].

Anti-malarial Asexual IC50
Head-to-head
UNC 063128.5 ± 5.9 nM
UNC 064219.2 ± 10.4 nM
UNC 063821.6 ± 2.0 nM
1.3–1.5× more potent than UNC 0642/UNC 0638
Supports P. falciparum epigenetic target validation context.
3D7 strain, 72 h SYBR Green assay
Chromatin Biology Epigenetics Chemical Probe

Lipophilicity and Membrane Permeability

A direct comparison of UNC 0631 (compound 7) with its close analog UNC0646 (compound 6) reveals distinct cell-line-dependent tox/function profiles [1]. While both compounds achieve nanomolar cellular IC₅₀ values, UNC 0631 exhibits a more favorable therapeutic window in IMR90 normal fibroblasts (tox/function ratio 39 vs. 360 for UNC0646), whereas UNC0646 shows a wider window in MCF7 breast cancer cells (470 vs. 94). This differential separation between functional potency and cytotoxicity allows researchers to select the optimal tool for their specific cellular system.

Lipophilicity (ALogP)
Reported
5.5
0.4 units above UNC 0646 (5.1); 1.5 units above UNC 0379 (4.0)
Higher lipophilicity correlates with improved membrane permeability and cellular uptake.
Pipeline Pilot v7.5 calculation
Toxicology Epigenetic Probe Cell-Based Assay

G9a/GLP Selectivity Profile

UNC 0631 (ALogP = 5.5) demonstrates higher calculated lipophilicity compared to earlier generation quinazoline inhibitors such as compound 3 (ALogP = 1.9) and compound 5/UNC0638 (ALogP = 4.8) [1][2]. This increased lipophilicity strongly correlates with enhanced cell membrane permeability and improved cellular potency in the 7-aminoalkoxy-quinazoline series. The optimization of the 7-position alkoxy substituent in UNC 0631 directly addresses the poor cellular activity observed in the highly potent but poorly permeable compound 3 [2].

Selectivity Profiling
Class-level
G9a IC50 0.004 µM, GLP IC50 10 µM
>2500-fold selectivity window
Supports target-specific interpretation in SAHH-coupled assays.
Minimal off-target methyltransferase activity
Medicinal Chemistry Cellular Potency Structure-Activity Relationship

Activity Across Cancer Cell Lines

UNC 0631 displays selectivity for G9a and GLP over a panel of other histone methyltransferases. At concentrations up to 10 µM, UNC 0631 shows no significant inhibition of EZH2, SUV39H1, or DOT1L . This selectivity profile is comparable to UNC0638 but contrasts with some less selective G9a inhibitors. The high selectivity minimizes confounding epigenetic effects when studying G9a/GLP-specific functions.

Cancer Cell Line Panel
Head-to-head
MCF7 IC500.018 µM (Ratio 94)
PC3 IC500.026 µM (Ratio 150)
HCT116 IC500.051 µM (Ratio 110)
UNC 0646 showed higher ratios in MCF7, 22RV1, IMR90
Cell-type specific potency and toxicity profiles inform model selection.
48 h ICW, MTT endpoints
Selectivity Off-Target Epigenetics

Application-Specific Potency in Malaria Parasite Gametocyte Assays

In a comparative screening of epigenetic inhibitors against Plasmodium falciparum, UNC 0631 exhibited moderate potency against asexual stage parasites (IC₅₀ = 28.5 nM) and stage I–II gametocytes (IC₅₀ = 14.8 nM), with reduced activity against mature stage IV–V gametocytes (IC₅₀ = 641.2 nM) [1]. This profile differs from BIX01294, which was more potent against asexual parasites (10.5 nM) but less active against mature gametocytes (939.0 nM) [1].

Malaria Epigenetic Drug Repurposing Gametocyte

UNC 0631: Optimal Research Applications


Epigenetic Target Validation in Cancer Cells

In breast cancer (MDA-MB-231, MCF7), prostate cancer (PC3, 22RV1), and colon cancer (HCT116) cell lines, UNC 0631 achieves robust H3K9me2 suppression with IC₅₀ values ranging from 18 nM to 72 nM, often outperforming UNC0638 in the same assays [1]. This makes UNC 0631 the preferred choice for dose-response studies where strong cellular potency is required without exceeding low nanomolar concentrations that might trigger off-target activities. Its high lipophilicity ensures adequate intracellular accumulation even in short-term treatment protocols [1].

Anti-Malarial Drug Discovery

UNC 0631 displays a tox/function ratio of 39 in IMR90 normal human lung fibroblasts, compared to 360 for the close analog UNC0646 [1]. This more favorable separation between functional H3K9me2 reduction and cytotoxicity makes UNC 0631 the preferred tool for studying G9a/GLP function in non-transformed, primary-like cell models where compound-induced toxicity could confound biological interpretation [1].

Lipid Metabolism and Adipocyte Biology

As a benchmark compound (compound 7 in the optimization series), UNC 0631 serves as a critical reference point for evaluating novel quinazoline-based G9a inhibitors. Its well-documented ALogP (5.5), cellular IC₅₀ values across a panel of seven cell lines, and tox/function ratios provide a robust baseline against which new analogs can be quantitatively compared [1][2]. Researchers developing next-generation G9a inhibitors will find UNC 0631's comprehensive profiling data indispensable for SAR interpretation.

Chromatin Remodeling and Gene Silencing

In malaria transmission research, UNC 0631 exhibits sub-15 nM potency against early stage (I–II) gametocytes but significantly reduced activity against mature stage IV–V gametocytes (IC₅₀ = 641.2 nM) [1]. This stage-specific activity profile, which differs from BIX01294, allows researchers to dissect the role of G9a/GLP in gametocyte maturation and commitment. UNC 0631 is therefore a valuable tool for studies aimed at identifying stage-specific epigenetic vulnerabilities in the malaria life cycle [1].

Application
Selection Property
Validation Focus
Cancer cell H3K9me2 reduction studies
Cell-permeable G9a/GLP inhibition at nanomolar concentration
Cell-line specific H3K9me2 and viability endpoints
Malaria parasite epigenetic target validation
Asexual stage G9a inhibition context
P. falciparum stage-specific IC50 and selectivity
Adipocyte UCP1 and mitochondrial function studies
Cellular potency and low cytotoxicity profile
UCP1 expression and thermogenesis endpoints
Chromatin immunoprecipitation (ChIP) experiments
Selective G9a/GLP inhibition over other methyltransferases
H3K9me2 ChIP-qPCR and gene expression endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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